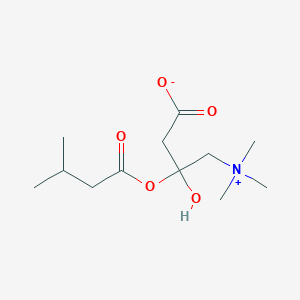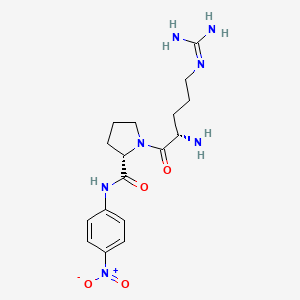
(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. A related study reports on the synthesis and characterization of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, highlighting the use of guanidinium nitrate salt and corresponding enaminone in its construction. This process demonstrates the intricate steps involved in synthesizing complex molecules, likely applicable to our compound of interest (Moreno-Fuquen et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques such as X-ray diffraction and spectroscopy. The study by Moreno-Fuquen et al. (2021) also delves into the crystal structure and spectroscopic properties, providing insights into the molecular interactions and structural characteristics that could be mirrored in the molecular structure analysis of our compound.
Chemical Reactions and Properties
Chemical reactions and properties of complex molecules are influenced by their functional groups and molecular structure. For instance, the ene reaction and Diels–Alder cycloaddition discussed in the synthesis of 8-substituted guanines and 6-substituted pteridinones reveal the reactive nature of acylamino-nitrosopyrimidines, suggesting similar reactivity patterns might be observed with our compound due to the presence of functional groups such as guanidinopentanoyl and nitrophenyl (Steinlin & Vasella, 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding a compound's behavior in different environments. The synthesis and characterization of related compounds provide a foundation for predicting the physical properties of our compound, as seen in the analysis of crystalline structures and solubility patterns in studies like those by Moreno-Fuquen et al. (2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the compound's applications. The study on guanidinyl pyrrolidines as bifunctional catalysts, for instance, highlights the impact of structure on catalytic activity and could inform the chemical properties analysis of our target compound (Pansare & Lingampally, 2009).
Aplicaciones Científicas De Investigación
Antitumor Activity and Drug Discovery
Imidazole derivatives, including those structurally related to (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, have been extensively reviewed for their antitumor activities. These compounds, some of which have progressed to preclinical testing, exhibit a range of biological properties making them candidates for new antitumor drugs. Their structural features are crucial for the synthesis of compounds with diversified biological activities, highlighting the importance of nitrogen heterocycles in medicinal chemistry (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, a core structural element in (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, is extensively used in drug discovery due to its versatility and the ability to explore pharmacophore space efficiently. The non-planarity of the pyrrolidine ring, due to its sp3 hybridization, contributes to the stereochemistry of molecules and enhances three-dimensional coverage, which is pivotal in the design of bioactive molecules. This review underscores the significance of the pyrrolidine ring in developing compounds with selective target activity, providing a solid foundation for the creation of novel biologically active compounds (Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A., 2021).
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFVSMNETWFNX-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

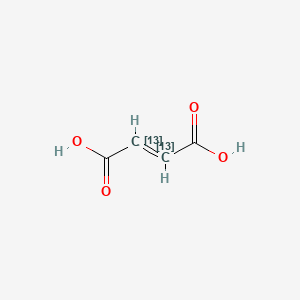


![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)
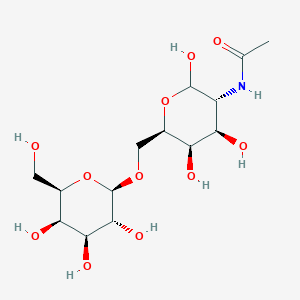
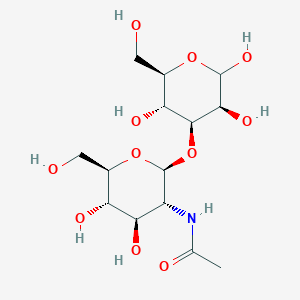
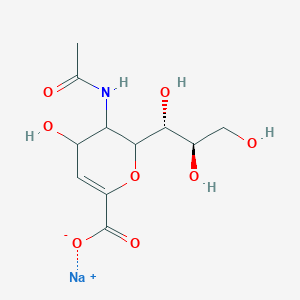
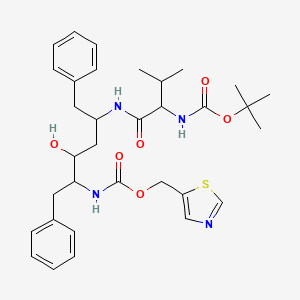
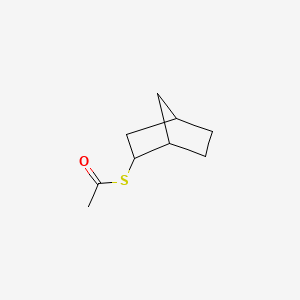
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)
